molecular formula C8H9BClNO2 B8246785 (Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid

(Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid

Cat. No.: B8246785
M. Wt: 197.43 g/mol
InChI Key: DMSPYBRZMCGWLL-GQCTYLIASA-N
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Description

(Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chloropyridine moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid typically involves the reaction of 4-chloropyridine with a suitable boronic acid derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where the chloropyridine is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening and optimization techniques can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

(Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new therapeutic agents.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group, which facilitate the transfer of the organic moiety to the halide.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another widely used boronic acid in Suzuki-Miyaura reactions.

    4-Chlorophenylboronic acid: Similar to (Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid but with a phenyl ring instead of a pyridine ring.

    2-Pyridylboronic acid: Contains a pyridine ring but lacks the chlorinated and prop-1-en-2-yl substituents.

Uniqueness

This compound is unique due to the presence of both a chloropyridine moiety and a boronic acid functional group. This combination allows for versatile reactivity in various chemical transformations, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

[(Z)-1-(4-chloropyridin-2-yl)prop-1-en-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClNO2/c1-6(9(12)13)4-8-5-7(10)2-3-11-8/h2-5,12-13H,1H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSPYBRZMCGWLL-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=CC1=NC=CC(=C1)Cl)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C(=C/C1=NC=CC(=C1)Cl)/C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.43 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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